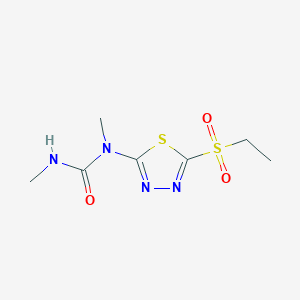

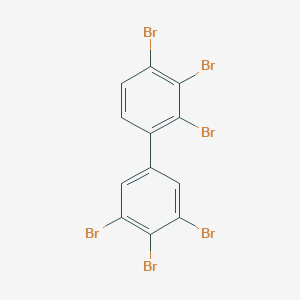

2,3,3',4,4',5'-Hexabromobiphenyl

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental Studies and Flame Retardant Analysis

The compound 2,3,3',4,4',5'-Hexabromobiphenyl is commonly associated with environmental studies and analysis due to its prevalence as a brominated flame retardant. Koch and Sures (2018) provide an extensive review of 2,4,6-Tribromophenol, a closely related substance, discussing its concentrations in various environments, including abiotic and biotic ones, and its toxicokinetics and toxicodynamics. They emphasize the ubiquity of this compound in the environment and the need for further research to understand its behavior and impacts better. Moreover, Zuiderveen, Slootweg, and de Boer (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. They highlight the significance of these compounds, including 2,3,3',4,4',5'-Hexabromobiphenyl, in various applications and the necessity for advanced research on their occurrence, fate, and toxicity (Koch & Sures, 2018; Zuiderveen, Slootweg & de Boer, 2020).

Material Science and Chemical Synthesis

In the field of material science and chemical synthesis, the compound's derivatives and related chemicals are often explored for their unique properties and applications. Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a molecule used in the manufacture of flurbiprofen, highlighting the challenges and innovations in its production process. They underscore the importance of developing cost-effective and environmentally benign synthesis methods for such industrially significant compounds (Qiu et al., 2009).

Mécanisme D'action

Pharmacokinetics

As a polybrominated biphenyl, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues

Result of Action

The activation of xenobiotic metabolizing enzymes by 2,3,3’,4,4’,5’-Hexabromobiphenyl can lead to the metabolism and detoxification of various foreign substances in the body . The compound also mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons , which can lead to various adverse health effects.

Action Environment

The action, efficacy, and stability of 2,3,3’,4,4’,5’-Hexabromobiphenyl can be influenced by various environmental factors. As a flame retardant, it may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams . Due to its toxicity and persistence in the environment, the use of polybrominated biphenyls, including 2,3,3’,4,4’,5’-hexabromobiphenyl, is banned or restricted in most areas .

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAPJVBSINMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860744 | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,4',5'-Hexabromobiphenyl | |

CAS RN |

84303-47-9 | |

| Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research demonstrates that 2,3,3',4,4',5-Hexabromobiphenyl, a component of the fire retardant FireMaster, is a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to 2,3,3',4,4',5-Hexabromobiphenyl could potentially alter the metabolism and clearance of other drugs, leading to unpredictable effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)